molecular formula C13H9N3O3 B2503044 3-(1,3-benzodioxol-5-yl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole CAS No. 1239784-07-6

3-(1,3-benzodioxol-5-yl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole

Cat. No. B2503044
CAS RN: 1239784-07-6
M. Wt: 255.233
InChI Key: CYLOLSFWUHZZDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1,3-benzodioxol-5-yl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound has shown promising results in various studies for its biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole is not fully understood. However, it is believed to exert its biological activities through various pathways, including inhibition of NF-κB signaling, modulation of MAPK signaling, and induction of oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that 3-(1,3-benzodioxol-5-yl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole can modulate various biochemical and physiological processes in the body. It has been found to reduce the levels of inflammatory cytokines, such as IL-6 and TNF-α, and inhibit the activity of COX-2 and iNOS enzymes. It also induces apoptosis in cancer cells by activating caspase-3 and -9 and inhibiting Bcl-2 expression.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-(1,3-benzodioxol-5-yl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole is its relatively simple synthesis method. It is also stable under various conditions and can be easily stored for extended periods. However, one of the limitations of this compound is its poor solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the research of 3-(1,3-benzodioxol-5-yl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole. One potential area of study is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the exploration of its potential applications in the treatment of other diseases, such as neurodegenerative disorders and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.

Synthesis Methods

The synthesis of 3-(1,3-benzodioxol-5-yl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole is carried out through a multi-step process involving the reaction of 2-amino-5-(1H-pyrrol-2-yl)-1,3,4-thiadiazole with 3,4-methylenedioxybenzaldehyde followed by the cyclization of the resulting intermediate with acetic anhydride and sodium azide.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and enzymes. It also possesses anti-cancer properties by inducing apoptosis and inhibiting tumor growth in various cancer cell lines. Additionally, it has been shown to have antimicrobial activity against a wide range of microorganisms.

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O3/c1-2-9(14-5-1)13-15-12(16-19-13)8-3-4-10-11(6-8)18-7-17-10/h1-6,14H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYLOLSFWUHZZDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-benzodioxol-5-yl)-5-(1H-pyrrol-2-yl)-1,2,4-oxadiazole

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